molecular formula C9H15NO4 B2505304 Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate CAS No. 2044927-23-1

Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate

Cat. No.: B2505304
CAS No.: 2044927-23-1
M. Wt: 201.222
InChI Key: PNMVWUIRCTWGQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate typically involves the oxidation of 3-hydroxy-1-tert-butylpyrrolidine-3-carboxylate. One common method uses Dess-Martin periodinane as the oxidizing agent. The reaction is carried out in dichloromethane at room temperature for 16 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to a carbonyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of a base.

Major Products

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a diol derivative.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Biological Activity

Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a hydroxyl group, a ketone, and a tert-butyl group. The molecular formula is C12H21NO4C_{12}H_{21}NO_4. These functional groups contribute to the compound's reactivity and ability to interact with various biological targets.

The mechanism of action for this compound is primarily attributed to its interactions with specific enzymes and receptors. The hydroxyl and carboxylic acid groups facilitate binding through hydrogen bonding and electrostatic interactions, which are critical for modulating the activity of target molecules. The steric hindrance provided by the tert-butyl group influences the binding affinity and selectivity of the compound.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. Specific studies have focused on its interaction with various enzymes, suggesting potential therapeutic applications in conditions where enzyme modulation is beneficial .

Anticancer Potential

A notable area of investigation involves the compound's anticancer activity. In vitro studies have demonstrated that derivatives related to this compound can inhibit the proliferation of cancer cell lines, with IC50 values ranging from 2.5 to 20.2 µM against several types of cancer cells. For instance, some derivatives showed significant activity against gastric carcinoma cell lines but were less effective against triple-negative breast cancer cells .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

CompoundCell LineIC50 (µM)Activity Description
AOCUM-2MD3 (Gastric)0.88Strong inhibition of proliferation
BMDA-MB-231 (Breast)>20No significant effect on cell viability
CIGR39 (Melanoma)10.40 ± 1.35Moderate inhibition

Study on Enzyme Interaction

In a study examining the interaction between this compound and specific enzymes, researchers found that the compound could effectively inhibit target enzyme activity in a concentration-dependent manner. The results suggested that structural modifications could enhance its inhibitory potency against selected enzymes involved in metabolic pathways .

Research on Receptor Binding

Another study focused on receptor binding affinity revealed that this compound interacts with various receptors, potentially influencing signaling pathways relevant to disease progression. The findings indicate that further exploration into receptor-ligand dynamics could uncover new therapeutic avenues for drug development.

Properties

IUPAC Name

tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)6-4-7(11)10(13)5-6/h6,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMVWUIRCTWGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(=O)N(C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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